PROTAC Axl Degrader 2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Degradador de Axl PROTAC 2 es un degradador potente y selectivo de la tirosina quinasa receptora Axl. Este compuesto es parte de la familia PROTAC (Proteolysis Targeting Chimera), que está diseñada para inducir la degradación de proteínas específicas a través del sistema ubiquitina-proteasoma. Degradador de Axl PROTAC 2 ha mostrado actividades antiproliferativas y antimigratorias significativas in vitro, lo que lo convierte en un candidato prometedor para la investigación y terapia del cáncer .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

La síntesis de Degradador de Axl PROTAC 2 implica múltiples pasos, incluida la preparación del ligando para el receptor Axl, el enlace y el ligando para la ligasa de ubiquitina E3. Las rutas de síntesis específicas y las condiciones de reacción son propietarias y no se divulgan públicamente en detalle. Los métodos generales para sintetizar PROTAC generalmente implican:

Síntesis de Ligando: El ligando para el receptor Axl se sintetiza utilizando técnicas de síntesis orgánica estándar, incluidas reacciones de condensación, sustituciones nucleofílicas y reacciones de acoplamiento.

Unión del Enlace: El enlace, que conecta el ligando de Axl al ligando de la ligasa E3, se une mediante la formación de un enlace amida o química de clic.

Síntesis de Ligando de Ligasa E3: El ligando para la ligasa de ubiquitina E3 se sintetiza por separado y luego se conjuga al enlace.

Métodos de Producción Industrial

La producción industrial de Degradador de Axl PROTAC 2 probablemente implicaría técnicas de síntesis orgánica a gran escala, incluidos procesos automatizados de síntesis y purificación. La producción tendría que cumplir con las Buenas Prácticas de Manufactura (GMP) para garantizar la pureza y la consistencia del compuesto.

Análisis De Reacciones Químicas

Tipos de Reacciones

Degradador de Axl PROTAC 2 se somete a varios tipos de reacciones químicas, que incluyen:

Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en los anillos aromáticos u otros sitios susceptibles.

Reducción: Las reacciones de reducción pueden ocurrir en varios grupos funcionales dentro de la molécula.

Sustitución: Las reacciones de sustitución nucleofílica y electrofílica son posibles, especialmente en los anillos aromáticos.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en la síntesis y reacciones de Degradador de Axl PROTAC 2 incluyen:

Agentes Oxidantes: Como el peróxido de hidrógeno o el permanganato de potasio.

Agentes Reductores: Como el borohidruro de sodio o el hidruro de litio y aluminio.

Reactivos de Acoplamiento: Como EDC (1-etil-3-(3-dimetilaminopropil)carbodiimida) o DCC (diciclohexilcarbodiimida).

Productos Mayores

Los productos principales formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir formas reducidas del compuesto.

Aplicaciones Científicas De Investigación

Degradador de Axl PROTAC 2 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como una herramienta para estudiar la degradación del receptor Axl y su papel en varias vías bioquímicas.

Biología: Emplea en biología celular para investigar los efectos de la degradación de Axl en la proliferación celular, la migración y la apoptosis.

Medicina: Se explora como un agente terapéutico potencial para tratar cánceres que sobreexpresan el receptor Axl, como el cáncer de mama y el cáncer de pulmón.

Industria: Se utiliza en el desarrollo de nuevas terapias basadas en PROTAC y como compuesto modelo para diseñar otros degradadores de proteínas.

Mecanismo De Acción

El mecanismo de acción de Degradador de Axl PROTAC 2 implica la captación de una ligasa de ubiquitina E3 al receptor Axl. Esta captación conduce a la ubiquitinación del receptor Axl, marcándolo para su degradación por el proteasoma. La degradación del receptor Axl da como resultado la inhibición de las vías de señalización descendentes que promueven la proliferación y migración celular .

Comparación Con Compuestos Similares

Compuestos Similares

Degradador de Axl PROTAC 1: Otro degradador que se dirige al receptor Axl pero con diferentes ligandos y enlaces.

Degradador de Bcl-xL PROTAC: Se dirige a la proteína Bcl-xL, involucrada en la regulación de la apoptosis.

Degradador de BRD4 PROTAC: Se dirige a la proteína BRD4, involucrada en la regulación de la transcripción.

Singularidad

Degradador de Axl PROTAC 2 es único debido a su alta selectividad y potencia para el receptor Axl. Su capacidad para inducir mehuosis (una forma de muerte celular caracterizada por vacuolación citoplásmica) lo diferencia de otros PROTAC .

Propiedades

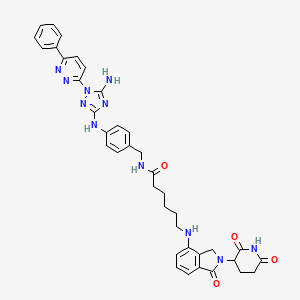

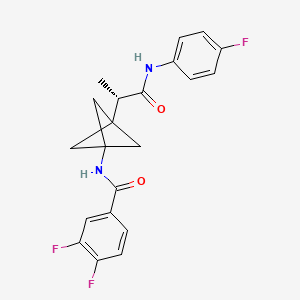

Fórmula molecular |

C38H39N11O4 |

|---|---|

Peso molecular |

713.8 g/mol |

Nombre IUPAC |

N-[[4-[[5-amino-1-(6-phenylpyridazin-3-yl)-1,2,4-triazol-3-yl]amino]phenyl]methyl]-6-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]amino]hexanamide |

InChI |

InChI=1S/C38H39N11O4/c39-37-44-38(47-49(37)32-19-17-29(45-46-32)25-8-3-1-4-9-25)42-26-15-13-24(14-16-26)22-41-33(50)12-5-2-6-21-40-30-11-7-10-27-28(30)23-48(36(27)53)31-18-20-34(51)43-35(31)52/h1,3-4,7-11,13-17,19,31,40H,2,5-6,12,18,20-23H2,(H,41,50)(H,43,51,52)(H3,39,42,44,47) |

Clave InChI |

OXOOPNYJFVRNCT-UHFFFAOYSA-N |

SMILES canónico |

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NCCCCCC(=O)NCC4=CC=C(C=C4)NC5=NN(C(=N5)N)C6=NN=C(C=C6)C7=CC=CC=C7 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline-2-carbaldehyde](/img/structure/B12417925.png)

![2,2,2-trifluoro-N-[2-fluoro-3-methyl-4-[3-[2-[[(3S)-piperidin-3-yl]amino]pyrimidin-4-yl]pyridin-2-yl]oxynaphthalen-1-yl]ethanesulfonamide](/img/structure/B12417964.png)